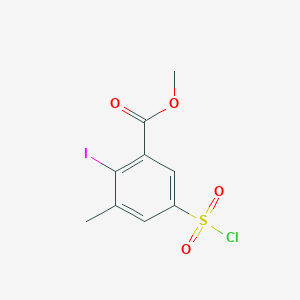

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

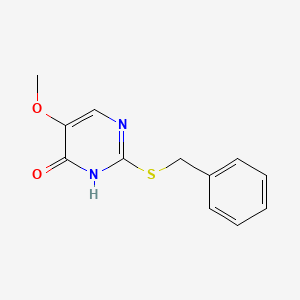

“Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate” is likely a complex organic compound. It contains a methyl benzoate moiety, which is a common component in various pharmaceuticals and is known for its pleasant smell . The chlorosulfonyl group is a strong electrophile and is often used in organic synthesis . The iodine atom could potentially make this compound useful in certain types of organic reactions, such as electrophilic aromatic substitution.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chlorosulfonyl and iodo groups, and the formation of the methyl benzoate moiety. A potential method could involve the chlorosulfonation of a suitable precursor .Chemical Reactions Analysis

The chlorosulfonyl and iodo groups are both reactive and could participate in various chemical reactions. For instance, the chlorosulfonyl group is often involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could make the compound a strong electrophile .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is involved in various synthesis and chemical reactions. For instance, it plays a role in the preparation of 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen through cyclization processes, demonstrating its utility in the formation of halogenated organic compounds (Chapman, Clarke, & Sawhney, 1968).

Applications in Pharmaceutical Research

The compound's derivatives have been investigated for pharmacological applications. For example, its derivatives have been synthesized and evaluated for their potential medicinal properties, particularly in the context of benzo[b]thiophen derivatives (Chapman, Clarke, Gore, & Sharma, 1971).

Environmental and Toxicological Studies

The compound and its related derivatives have been studied for environmental and toxicological impacts. Research has been conducted to understand the formation and control of iodinated disinfection byproducts in cooking, where similar compounds play a role (Pan, Zhang, & Li, 2016).

Development of Synthesis Processes

Efforts have been made to develop efficient synthesis processes for related compounds, showcasing the compound's relevance in improving industrial and laboratory synthesis techniques. This includes processes like the synthesis of methyl 2-(chlorosulfonyl)benzoate (Yu, Dong, Xie, Liu, & Su, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonyl-2-iodo-3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO4S/c1-5-3-6(16(10,13)14)4-7(8(5)11)9(12)15-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVDNPEUQBORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

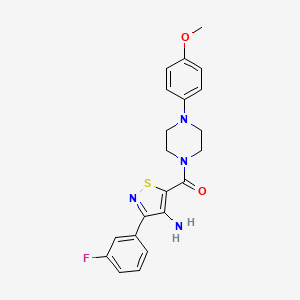

CC1=CC(=CC(=C1I)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)